3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
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Overview
Description
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a difluorophenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced using reagents such as chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction involving a difluorobenzene derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can involve nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols, along with suitable solvents and temperatures.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted isoxazoles and derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole can be compared with other similar compounds, such as:
3-(Chloromethyl)-5-(3,4-difluorophenyl)isoxazole: Similar structure but with a different position of the difluorophenyl group.
3-(Chloromethyl)-5-(2,4,6-trifluorophenyl)isoxazole: Contains an additional fluorine atom on the phenyl ring.
3-(Chloromethyl)-5-(2,4-dichlorophenyl)isoxazole: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZGANGOKHRRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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